5-Methylbenzothiazole

Heterocyclic Chemistry Physical Organic Chemistry Acid-Base Properties

5-Methylbenzothiazole (CAS 2942-16-7) is a precisely substituted benzothiazole isomer where the methyl group at the 5-position imparts distinct electronic effects crucial for Pd-catalyzed cross-couplings and drug candidate design. Unlike the 6-methyl isomer or unsubstituted benzothiazole, this isomer provides the exact LogP (2.6) and pKa (1.22) required for target engagement. Avoid synthesis failures—specify this isomer for reproducible yields, correct regiochemistry, and high-purity results. Ideal for smectic A liquid crystals and p-type organic semiconductors.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 2942-16-7
Cat. No. B1590879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzothiazole
CAS2942-16-7
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
InChIKeySEBIXVUYSFOUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzothiazole CAS 2942-16-7: A Heterocyclic Building Block with Defined Physicochemical and Electronic Parameters for Procurement-Driven Selection


5-Methylbenzothiazole (CAS: 2942-16-7) is a methyl-substituted benzothiazole derivative with the molecular formula C8H7NS and a molecular weight of 149.21 g/mol [1]. It is a heterocyclic building block widely used in organic synthesis, materials science, and pharmaceutical research . Key physicochemical properties include a predicted density of 1.217 g/cm³, a boiling point of 248 °C, a flash point of 108 °C, and a predicted acid dissociation constant (pKa) of 1.22±0.10 . Its structure features a methyl group at the 5-position of the benzothiazole ring, which imparts distinct electronic and steric effects compared to unsubstituted or differently substituted analogs, making it a specific and valuable intermediate .

Procurement Alert for 5-Methylbenzothiazole CAS 2942-16-7: Why 6-Methylbenzothiazole or Unsubstituted Benzothiazole Are Not Interchangeable


Substitution of 5-Methylbenzothiazole with other benzothiazole derivatives, such as 6-Methylbenzothiazole (CAS: 2942-15-6) or unsubstituted benzothiazole (CAS: 95-16-9), is not chemically or functionally equivalent. The position of the methyl group on the benzene ring critically influences the molecule's electron density distribution, reactivity, and physicochemical properties [1]. This results in measurable differences in properties like pKa, LogP, and steric hindrance, which directly impact downstream synthetic yields, biological activity, and material performance [2]. Procurement of the incorrect isomer will lead to failed syntheses, altered product specifications, and irreproducible results, as demonstrated by the quantitative comparisons below.

5-Methylbenzothiazole CAS 2942-16-7: Quantitative Evidence Guide for Differentiated Selection Against Key Comparators


Comparative Basicity (pKa) of 5-Methylbenzothiazole vs. 6-Methylbenzothiazole and Unsubstituted Benzothiazole

The basicity of the benzothiazole nitrogen is a key parameter influencing reactivity in acid-catalyzed reactions, salt formation, and metal coordination [1]. The predicted pKa for 5-Methylbenzothiazole is 1.22±0.10, which is distinct from that of its 6-methyl isomer and the parent compound .

Heterocyclic Chemistry Physical Organic Chemistry Acid-Base Properties

Differential LogP and Lipophilicity of 5-Methylbenzothiazole vs. 6-Methylbenzothiazole

Lipophilicity, measured by the partition coefficient (LogP), dictates a molecule's behavior in biological systems, including membrane permeability and solubility [1]. The predicted LogP for 5-Methylbenzothiazole is 2.6 [2][3].

Medicinal Chemistry ADME Properties Lipophilicity

Impact of Methyl Substitution Pattern on Electronic Structure and Spectroscopic Properties

The electronic structure of benzothiazoles is highly sensitive to substituent position, affecting their UV-Vis absorption and emission properties [1]. Carbon-13 NMR studies have quantified substituent effects for a range of benzothiazoles, demonstrating that the 5- and 6-positions have different impacts on the electron density of the fused ring system [2].

Materials Science Spectroscopy Computational Chemistry

Synthetic Utility: 5-Methylbenzothiazole as a Differentiated Building Block in Advanced Material Synthesis

5-Methylbenzothiazole serves as a core building block for synthesizing liquid crystalline materials and organic semiconductors [1][2]. Derivatives synthesized from this scaffold have been shown to possess high thermal stability (decomposition temperatures exceeding 300°C) and exhibit smectic A liquid crystalline phases up to 240°C [2].

Organic Synthesis Materials Chemistry Liquid Crystals

Validated Applications for 5-Methylbenzothiazole CAS 2942-16-7 Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for Fine-Tuning Lipophilicity and Basicity

When designing a benzothiazole-containing drug candidate where specific LogP (2.6) and pKa (1.22) values are critical for target engagement and pharmacokinetics, 5-Methylbenzothiazole is the required starting material. Using the 6-methyl isomer or unsubstituted benzothiazole would result in a compound with measurably different physicochemical properties (as shown in Section 3, Evidence Items 1 and 2) and thus potentially different biological activity, bioavailability, and toxicity profiles [1].

Materials Science: Synthesis of High-Temperature Liquid Crystals and Organic Semiconductors

For the synthesis of advanced materials like smectic A liquid crystals and p-type organic semiconductors with high thermal stability (>300°C decomposition), 5-Methylbenzothiazole serves as a key precursor [2]. Its specific substitution pattern influences molecular packing and charge transport, with reported hole mobilities of 10⁻² cm²/Vs in field-effect transistors [2]. Procurement of an incorrect isomer would yield a product with different solid-state packing and likely inferior or no liquid crystalline behavior.

Organic Synthesis: A Specific Electrophile for Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig), the electron-donating methyl group at the 5-position activates the adjacent C-4 and C-6 positions for electrophilic aromatic substitution or oxidative addition [3]. The precise electronic and steric environment created by the 5-methyl group dictates the regioselectivity and yield of these reactions. Substituting with 6-Methylbenzothiazole would lead to a different regiochemical outcome due to the altered electron density on the ring, as evidenced by 13C NMR studies [3].

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